(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

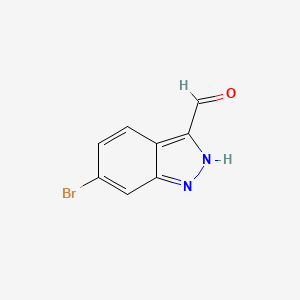

“(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid” is a chemical compound with the molecular formula C8H11N3O2 . It has a molecular weight of 181.19 g/mol . The compound is solid in physical form .

Synthesis Analysis

The synthesis of compounds similar to “(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid” has been reported in the literature. For instance, 2-amino-4,6-dimethoxypyrimidine (ADMP), an important intermediate for the synthesis of sulfonylurea herbicides, has been prepared by cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) .Molecular Structure Analysis

The InChI code for “(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid” is 1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11) . The Canonical SMILES is CC1=C(C(=NC(=N1)N)C)CC(=O)O .Physical And Chemical Properties Analysis

“(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid” has a molecular weight of 181.19 g/mol . It has a topological polar surface area of 89.1 Ų . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds .Scientific Research Applications

β-Glucuronidase Inhibitors

2-Aminopyrimidine derivatives, synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines, have been evaluated as β-Glucuronidase inhibitors . This is an active area of research due to the observation that increased activity of this enzyme is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .

Inhibitory Effects on Immune-Activated Nitric Oxide Production

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production . This could have potential applications in the treatment of diseases where the immune response is overactive.

Antiviral Applications

2-Amino-4,6-dichloropyrimidine has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It prevents the maturation of viral particles as viral proteins synthesized in the presence of this compound were not assembled into new virions .

Dihydrofolate Reductase (DHFR) Inhibitors

Pyrimidine derivatives act as dihydrofolate reductase (DHFR) inhibitors . DHFR is a critical enzyme in the folate pathway and is a target for a variety of chemotherapeutic drugs.

Anti-HIV Applications

Pyrimidine derivatives have shown anti-HIV activities . They could potentially be used in the development of new antiretroviral drugs.

Anti-Adenovirus Applications

Pyrimidine derivatives have shown anti-adenovirus activities . They could potentially be used in the treatment of adenovirus infections.

Future Directions

properties

IUPAC Name |

2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMVDEYWTMKUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649759 |

Source

|

| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid | |

CAS RN |

933687-60-6 |

Source

|

| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.